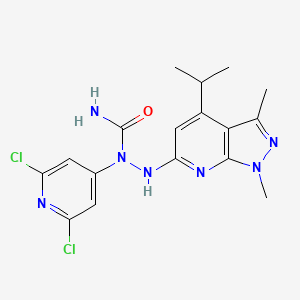
1-Carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Carboxamide, also known as formamide, is an organic compound with the formula HCONH₂. It is the simplest amide derived from formic acid. This compound is a colorless liquid that is miscible with water and has a faint ammonia-like odor. It is widely used in various chemical processes and has significant industrial and research applications.
準備方法
1-Carboxamide can be synthesized through several methods:
Direct Amidation: This involves the reaction of formic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst to proceed efficiently.
Hydrolysis of Formamide Derivatives: Formamide can be obtained by hydrolyzing formamide derivatives such as formamide esters.
Industrial Production: On an industrial scale, this compound is produced by the catalytic reaction of carbon monoxide with ammonia in the presence of a suitable catalyst.
化学反応の分析
1-Carboxamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to formic acid and ammonia.
Dehydration: When heated, this compound can dehydrate to form hydrogen cyanide and water.
Oxidation: this compound can be oxidized to formic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to methylamine using reducing agents like lithium aluminum hydride.
科学的研究の応用
1-Carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis. It is also employed in the production of pharmaceuticals and agrochemicals.
Biology: this compound is used in the study of protein denaturation and as a cryoprotectant in biological samples.
Medicine: It serves as an intermediate in the synthesis of various drugs and is used in the formulation of certain medications.
Industry: this compound is used in the production of resins, plastics, and adhesives. It is also employed in the manufacture of paper and textiles.
作用機序
The mechanism of action of 1-Carboxamide involves its ability to form hydrogen bonds with other molecules. This property makes it an effective solvent and reagent in various chemical reactions. In biological systems, this compound can interact with proteins and nucleic acids, affecting their structure and function.
類似化合物との比較
1-Carboxamide can be compared with other similar compounds such as:
Acetamide (CH₃CONH₂): Acetamide is another simple amide with a similar structure but has a methyl group instead of a hydrogen atom. It has different physical properties and applications.
Formic Acid (HCOOH): Formic acid is the parent compound of this compound. While formic acid is a carboxylic acid, this compound is an amide, leading to different chemical behaviors.
Urea (H₂NCONH₂): Urea is a diamide of carbonic acid and has two amide groups. It is widely used in fertilizers and has different chemical properties compared to this compound.
特性
分子式 |
C17H19Cl2N7O |
|---|---|
分子量 |
408.3 g/mol |
IUPAC名 |
1-(2,6-dichloropyridin-4-yl)-1-[(1,3-dimethyl-4-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl)amino]urea |
InChI |
InChI=1S/C17H19Cl2N7O/c1-8(2)11-7-14(22-16-15(11)9(3)23-25(16)4)24-26(17(20)27)10-5-12(18)21-13(19)6-10/h5-8H,1-4H3,(H2,20,27)(H,22,24) |
InChIキー |
KRBXPLNGUQJDHR-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C(=CC(=N2)NN(C3=CC(=NC(=C3)Cl)Cl)C(=O)N)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


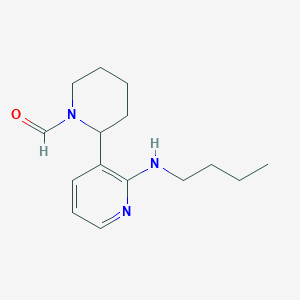

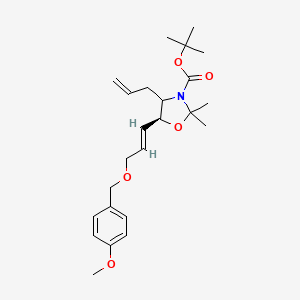
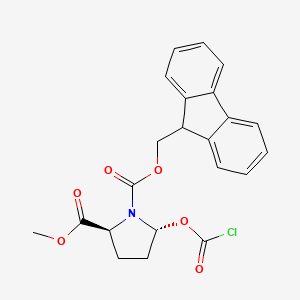
![tert-Butyl 3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B11826615.png)
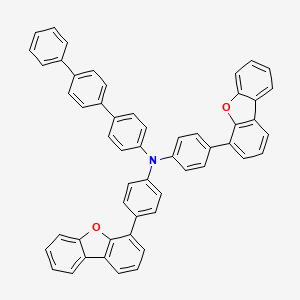


![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11826626.png)
![Furo[2,3-b]furan, hexahydro-3-methylene-, (3aS,6aR)-](/img/structure/B11826639.png)

![ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11826663.png)
![(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one](/img/structure/B11826668.png)
![(3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826669.png)
